molecular formula C16H19NO3S B2529438 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide CAS No. 1797965-67-3

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2529438
CAS No.: 1797965-67-3
M. Wt: 305.39
InChI Key: OWNLJYHQBOJJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is an organic compound that features a thiophene ring substituted with a hydroxyphenylmethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the hydroxyphenylmethyl group through a Friedel-Crafts alkylation reaction. The acetamide moiety can be introduced via an amide coupling reaction using ethyl acetate and an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of a carbonyl compound from the hydroxy group.

    Reduction: Formation of an alcohol from the carbonyl group in the acetamide moiety.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenylmethyl group can participate in hydrogen bonding and other non-covalent interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Acetamide derivatives: Compounds with the acetamide moiety but different aromatic groups.

    Phenylmethyl derivatives: Compounds with the hydroxyphenylmethyl group but different heterocyclic rings.

Uniqueness

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-ethoxy-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-2-20-11-15(18)17-10-13-8-9-14(21-13)16(19)12-6-4-3-5-7-12/h3-9,16,19H,2,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNLJYHQBOJJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.